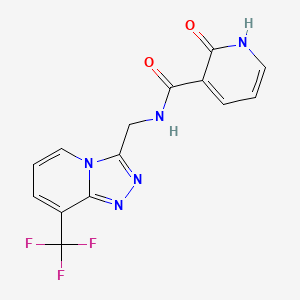
AKOS025328200
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H10F3N5O2 and its molecular weight is 337.262. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et conception de médicaments
La structure de AKOS025328200 suggère qu'il pourrait servir d'échafaudage précieux pour le développement de médicaments. Les chercheurs explorent ses dérivés pour concevoir de nouveaux agents pharmaceutiques. Les principales applications comprennent :
Propriétés anticancéreuses : Des études in silico et des évaluations expérimentales révèlent que certains dérivés présentent une activité anticancéreuse prometteuse . Ces composés peuvent cibler des voies spécifiques du cancer, ce qui en fait des candidats potentiels pour la chimiothérapie.
Agents antimicrobiens : Les dérivés de this compound ont démontré une activité antimicrobienne contre les bactéries, les champignons et les virus. Leur structure unique permet des interactions avec les enzymes microbiennes et les membranes cellulaires, ce qui les rend attrayants pour lutter contre les infections .
Effets analgésiques et anti-inflammatoires : Certains dérivés présentent des propriétés analgésiques et anti-inflammatoires. Ceux-ci pourraient être utiles pour gérer la douleur et les affections liées à l'inflammation .
Inhibition enzymatique
Les dérivés de this compound ont été étudiés comme inhibiteurs enzymatiques, en particulier dans les domaines suivants :
Inhibiteurs de l'anhydrase carbonique : Les anhydrases carboniques jouent des rôles essentiels dans les processus physiologiques. Certains dérivés présentent une activité inhibitrice contre ces enzymes, ce qui pourrait avoir des implications pour des maladies comme le glaucome et l'épilepsie .
Inhibition de la cholinestérase : Les inhibiteurs de la cholinestérase sont pertinents dans le traitement des troubles neurodégénératifs tels que la maladie d'Alzheimer. Les dérivés de this compound peuvent moduler l'activité de la cholinestérase .
Inhibition de l'aromatase : Les inhibiteurs de l'aromatase sont cruciaux dans le traitement du cancer du sein. Les dérivés du composé peuvent avoir un impact sur la biosynthèse des œstrogènes en inhibant l'aromatase .
Potentiel antioxydant
Les dérivés de this compound présentent des propriétés antioxydantes. Les antioxydants protègent les cellules des dommages oxydatifs causés par les radicaux libres. Leurs applications potentielles comprennent la prévention des maladies liées à l'âge et le soutien de la santé globale .
Activité antivirale
Dans le contexte des menaces virales émergentes, les chercheurs explorent les dérivés de this compound pour leurs propriétés antivirales. Ces composés peuvent inhiber la réplication ou l'entrée virale, contribuant au développement de médicaments antiviraux efficaces .
Développement de médicaments multifonctionnels
La relation structure-activité du composé est essentielle pour la conception rationnelle de médicaments. Les chercheurs visent à créer des médicaments multifonctionnels basés sur les dérivés de this compound. Ces médicaments pourraient cibler simultanément plusieurs voies, améliorant l'efficacité thérapeutique .
Études computationnelles
Les études in silico de pharmacocinétique et de modélisation moléculaire fournissent des informations sur le comportement du composé. Les chercheurs utilisent des outils de calcul pour prédire ses interactions avec les cibles biologiques, aidant à la découverte et à l'optimisation des médicaments .
Propriétés
IUPAC Name |
2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-2-6-22-10(20-21-11(9)22)7-19-13(24)8-3-1-5-18-12(8)23/h1-6H,7H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKCEWUHIRGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431392.png)
![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)
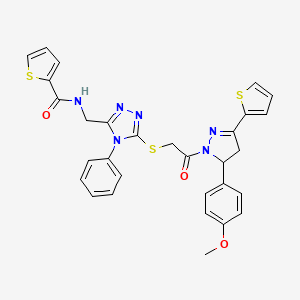
![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)
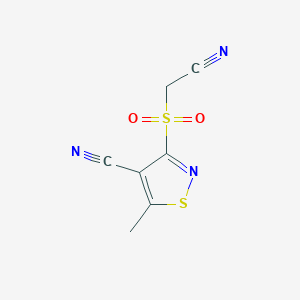
![4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2431401.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431402.png)
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2431403.png)
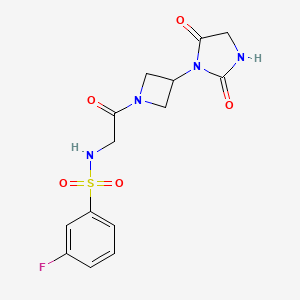
![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431408.png)
![7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2431410.png)
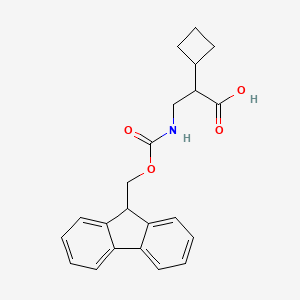
![4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2431412.png)

